Product packaging for Sodium (o-chlorophenoxy)acetate(Cat. No.:CAS No. 13730-72-8)

Sodium (o-chlorophenoxy)acetate

Cat. No.: B077529
CAS No.: 13730-72-8
M. Wt: 208.57 g/mol
InChI Key: HVIHJUXLFTYUJE-UHFFFAOYSA-M
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Description

Historical Perspectives on Synthetic Auxins and Phenoxyacetic Acids

The journey into the world of auxins began with the pioneering observations of Charles and Francis Darwin in the late 19th century on phototropism in canary grass coleoptiles. ethz.ch These initial findings laid the groundwork for Frits Went's discovery in 1928 of a growth-promoting substance he named "auxin," derived from the Greek word "auxein," meaning "to grow." nih.gov This substance was later identified as indole-3-acetic acid (IAA) and recognized as the principal natural auxin in plants. acs.org

The mid-20th century witnessed a surge in the synthesis and investigation of a wide array of synthetic compounds with auxin-like activity. Among the most prominent were the phenoxyacetic acids. These synthetic auxins, characterized by an aromatic ring linked to a carboxylic acid moiety via an ether linkage, proved to be highly potent and versatile. core.ac.uk Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) became widely used as selective herbicides for broadleaf weeds in cereal crops. ethz.chnih.gov The development of these synthetic auxins was a significant milestone, not only for agricultural applications but also for fundamental research into the mechanisms of auxin action.

The herbicidal properties of many synthetic auxins are a result of their ability to induce uncontrolled and lethal growth at high concentrations. This differential sensitivity between monocots and dicots has been a subject of intense research. The structural variations within the phenoxyacetic acid family, such as the number and position of chlorine atoms on the aromatic ring, have been shown to significantly influence their biological activity. ekb.eg

Academic Significance of (o-Chlorophenoxy)acetate in Chemical Biology

Chemical biology seeks to understand and manipulate biological systems using chemical tools. In the context of plant science, synthetic auxins like Sodium (o-chlorophenoxy)acetate serve as molecular probes to dissect complex biological processes such as auxin perception, transport, and signaling. The specific placement of the chlorine atom in (o-chlorophenoxy)acetate provides a unique spatial and electronic configuration compared to its isomers (meta- and para-chlorophenoxyacetic acid) and other related phenoxyacetic acids.

The study of such analogs is crucial for understanding the structure-activity relationships that govern auxin activity. Research in this area investigates how subtle changes in chemical structure affect the binding of these molecules to auxin receptors, their transport across cell membranes, and their subsequent physiological effects. While extensive research has been conducted on widely used synthetic auxins like 2,4-D, the specific academic contributions of (o-chlorophenoxy)acetate lie in its use as a comparative tool. By comparing the effects of different isomers, researchers can infer the steric and electronic requirements of the auxin-binding sites of receptor proteins.

Furthermore, the metabolism of synthetic auxins within plant tissues is a key area of investigation in chemical biology. Studies have shown that plants can metabolize phenoxyacetic acids through processes like hydroxylation and conjugation with sugars or amino acids. For instance, in Avena (oat) species, 2-chlorophenoxyacetic acid is metabolized to 2-chloro-4-hydroxyphenoxyacetic acid. nih.gov In contrast, the bacterium Arthrobacter can degrade it to o-chlorophenol. nih.gov Understanding these metabolic pathways is essential for comprehending the persistence and mode of action of these compounds in different biological systems.

The use of (o-chlorophenoxy)acetate and its derivatives in controlled laboratory settings, such as in plant cell and tissue culture, allows for the precise study of its effects on cell division, differentiation, and morphogenesis, contributing to our fundamental understanding of plant development.

Detailed Research Findings

To provide a clearer understanding of the properties and biological context of this compound, the following data tables summarize key information.

Table 1: Physicochemical Properties of 2-Chlorophenoxyacetic Acid

PropertyValue
Molecular FormulaC₈H₇ClO₃
Molecular Weight186.59 g/mol
AppearanceWhite to light yellow powder
Melting Point142-144 °C
Boiling PointDecomposes
SolubilitySoluble in ethanol (B145695), ether, and acetone. Slightly soluble in water.

This table presents the physical and chemical properties of the free acid form, 2-chlorophenoxyacetic acid.

Table 2: Comparative Auxin Activity of Phenoxyacetic Acid Derivatives

CompoundRelative Auxin ActivityPrimary Research Application
Indole-3-acetic acid (IAA)High (Natural Auxin)Baseline for natural auxin response
2,4-Dichlorophenoxyacetic acid (2,4-D)Very HighHerbicide, plant tissue culture
4-Chlorophenoxyacetic acid (4-CPA)Moderate to HighPlant growth regulator, fruit set
2-Chlorophenoxyacetic acid (o-CPA) Variable/Moderate Research chemical, comparative studies
2-Methyl-4-chlorophenoxyacetic acid (MCPA)HighHerbicide

This table provides a qualitative comparison of the auxin activity and primary uses of various phenoxyacetic acid derivatives. The activity of 2-chlorophenoxyacetic acid is noted as variable as its effects can be species-specific and are less extensively documented than those of other compounds in the table.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNaO3 B077529 Sodium (o-chlorophenoxy)acetate CAS No. 13730-72-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13730-72-8

Molecular Formula

C8H6ClNaO3

Molecular Weight

208.57 g/mol

IUPAC Name

sodium;2-(2-chlorophenoxy)acetate

InChI

InChI=1S/C8H7ClO3.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1

InChI Key

HVIHJUXLFTYUJE-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+]

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+]

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization

Chemical Synthesis of Sodium (o-Chlorophenoxy)acetate

The primary industrial synthesis of this compound and its parent acid, (o-chlorophenoxy)acetic acid, is achieved through a variation of the Williamson ether synthesis. gordon.edufrancis-press.commasterorganicchemistry.com This well-established method involves the reaction of an alkoxide with an alkyl halide.

The process typically begins with the formation of a sodium o-chlorophenolate salt by treating o-chlorophenol with a strong base, such as sodium hydroxide (B78521) (NaOH). gordon.eduwpmucdn.com This phenolate (B1203915) then acts as a nucleophile, attacking the electrophilic carbon of a chloroacetate (B1199739) salt, such as sodium chloroacetate. wpmucdn.comgoogle.com The reaction is generally heated to drive the nucleophilic substitution (SN2) reaction to completion, displacing the chloride ion and forming the ether linkage. masterorganicchemistry.comyoutube.com

An alternative, though related, pathway involves reacting o-chlorophenol with chloroacetic acid in the presence of a base like sodium hydroxide. chembk.comorgsyn.org The base first deprotonates the phenol (B47542) and the carboxylic acid. The resulting o-chlorophenolate then reacts with the chloroacetate. wpmucdn.com Subsequent acidification of the reaction mixture precipitates the (o-chlorophenoxy)acetic acid, which can then be isolated and neutralized with sodium hydroxide or sodium carbonate to yield the final sodium salt. chembk.comgoogle.com Reaction conditions such as temperature, solvent, and pH are carefully controlled to maximize yield and minimize side reactions, like the hydrolysis of sodium chloroacetate. google.com

Table 1: Key Reactants in Williamson Ether Synthesis for this compound

Reactant Role Notes
o-ChlorophenolStarting MaterialProvides the chlorophenoxy group.
Sodium HydroxideBaseDeprotonates the phenol to form the nucleophilic phenolate. gordon.edu
Chloroacetic Acid / Sodium ChloroacetateAlkylating AgentProvides the acetate (B1210297) group for ether formation. wpmucdn.comorgsyn.org

Rational Design and Synthesis of Functionalized (o-Chlorophenoxy)acetate Derivatives

To modulate the physicochemical properties and biological activity of chlorophenoxyacetates, various derivatization strategies have been explored. These include complexation with metal ions and the formulation into ionic liquids or polymer-based delivery systems.

The carboxylate group of (o-chlorophenoxy)acetate can act as a ligand, coordinating with various metal ions to form organometallic complexes. nsf.govnih.gov The synthesis of these complexes typically involves reacting the sodium salt or the acid form of the chlorophenoxyacetate with a suitable metal salt (e.g., chlorides, acetates) in an appropriate solvent, often ethanol (B145695) or a water-ethanol mixture. nih.govnih.gov The resulting complexes can exhibit diverse coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the presence of other co-ligands like water, ammonia, or pyridine. nih.govcardiff.ac.uk

The formation of these metal-organic frameworks can alter the compound's properties by introducing new electronic and steric characteristics. nih.gov Characterization of these complexes is performed using techniques such as FT-IR spectroscopy, which confirms the coordination of the carboxylate group to the metal, and X-ray crystallography, which determines the precise three-dimensional structure. nih.govresearchgate.net

Table 2: Examples of Metal Ions Used in Chlorophenoxyacetate Complexation

Metal Ion Example Precursor Salt Potential Coordination Geometry
Copper (II)Copper (II) acetate, Copper (II) chloride nih.govSquare Planar, Octahedral
Nickel (II)Nickel (II) chloride, Nickel (II) acetate nih.govnih.govOctahedral
Cobalt (II)Cobalt (II) chloride nsf.govOctahedral
Zinc (II)Zinc (II) acetate nih.govTetrahedral
Lanthanum (III)Lanthanum (III) chloride nih.govVarious

A modern approach to modifying herbicides is their conversion into ionic liquids (ILs), specifically herbicidal ionic liquids (HILs). nih.govacs.org This involves pairing the chlorophenoxyacetate anion with a large, asymmetric organic cation. acs.org The synthesis can be achieved through several methods, including a metathesis (ion exchange) reaction between the sodium salt of the herbicide and a halide salt of the desired cation (e.g., a quaternary ammonium (B1175870) halide). acs.orgacs.org Another common route is an acid-base neutralization reaction where the acidic form of the herbicide reacts with a hydroxide form of the organic cation. nih.govdntb.gov.ua

Encapsulating active compounds like chlorophenoxyacetates into polymer-based nanocarriers is a strategy to achieve controlled and targeted delivery. frontiersin.orgrsc.org These nanocarriers can be synthesized from both natural polymers (e.g., chitosan, alginate, zein) and synthetic polymers (e.g., poly(lactic-co-glycolic) acid - PLGA). rsc.orgnih.gov

The synthesis methods for these nanoformulations include nanoprecipitation, emulsion-diffusion, and ionic gelation. nih.gov For example, an herbicide can be dissolved in an organic solvent along with a polymer like PLGA, and this solution is then added to an aqueous phase containing a stabilizer. The subsequent evaporation of the organic solvent leads to the formation of solid polymeric nanoparticles with the herbicide encapsulated within the matrix. nih.govcapes.gov.br

These polymer-based systems can protect the active ingredient from premature degradation, improve its adhesion to target surfaces, and provide a slow, sustained release of the compound over time. rsc.orgnih.gov The release of the active ingredient from the polymer matrix can occur through diffusion, swelling of the polymer, or erosion of the polymer matrix itself. nih.gov This controlled-release mechanism has the potential to increase the efficiency and sustainability of the active compound's application. poder360.com.br

Table 3: Common Polymers for Nanocarrier Formulation

Polymer Type Examples Key Properties
NaturalChitosan, Alginate, Zein, Lignin frontiersin.orgnih.govnih.govBiocompatible, Biodegradable, Readily Available
SyntheticPoly(lactic-co-glycolic) acid (PLGA), Poly(lactic acid) (PLA) frontiersin.orgnih.govBiocompatible, Tunable degradation rates, FDA-approved for drug delivery frontiersin.org

Metabolic Pathways and Biotransformation

In Planta Metabolism of (o-Chlorophenoxy)acetate and Conjugates

Once absorbed by plants, Sodium (o-chlorophenoxy)acetate, referred to as (o-chlorophenoxy)acetic acid in its active form, undergoes metabolic processes aimed at detoxification and sequestration. The primary mechanisms involve hydroxylation and subsequent conjugation with endogenous plant molecules, such as sugars and amino acids. These modifications increase the water solubility of the compound, facilitating its transport and storage within the plant, often in the vacuole, thereby reducing its phytotoxic activity.

Research on related chlorophenoxy herbicides provides a model for the metabolism of the ortho isomer. A key initial step is the hydroxylation of the aromatic ring. For instance, in Avena, 2-chlorophenoxyacetic acid is metabolized to 2-chloro-4-hydroxyphenoxyacetic acid nih.gov. This hydroxylation is a common detoxification strategy in plants for various xenobiotics.

Following hydroxylation, the resulting phenolic compounds or the parent acid itself can be conjugated with glucose to form glycosides or with amino acids to form peptide conjugates. Conjugation with amino acids is a particularly common pathway for phenoxyacetic acid herbicides. These reactions create more polar and less toxic molecules that can be more easily compartmentalized within the plant cell. While specific conjugates of (o-chlorophenoxy)acetate are not extensively detailed in publicly available literature, the general principles of phenoxyacetic acid metabolism in plants suggest the formation of such conjugates.

Table 1: In Planta Metabolic Reactions of (o-Chlorophenoxy)acetate

Reaction Type Description Potential Metabolites
Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring. o-Chloro-hydroxyphenoxyacetic acids
Conjugation Attachment of endogenous molecules like sugars or amino acids. Glycoside conjugates, Amino acid conjugates

Microbial Biodegradation Pathways in Soil and Aquatic Environments

In soil and aquatic ecosystems, the persistence of (o-chlorophenoxy)acetate is largely determined by the activity of diverse microbial populations capable of utilizing it as a carbon and energy source. The biodegradation of chlorophenoxy herbicides is a well-studied process, with numerous bacterial and fungal species identified as active degraders. While specific studies on the ortho isomer are less common than for its 2,4-D and MCPA counterparts, the fundamental degradation pathway is expected to be analogous.

The initial and critical step in the microbial degradation of chlorophenoxyacetates is the cleavage of the ether bond, which separates the aromatic ring from the aliphatic side chain. This reaction is often catalyzed by dioxygenase enzymes. For example, the degradation of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) is initiated by a α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) to form 2,4-dichlorophenol nih.gov. A similar enzymatic process is anticipated for (o-chlorophenoxy)acetate, leading to the formation of o-chlorophenol.

Following the initial cleavage, the resulting o-chlorophenol is typically hydroxylated to form a chlorocatechol. This step is crucial as it prepares the aromatic ring for subsequent cleavage. The hydroxylation is carried out by hydroxylase enzymes. The resulting chlorocatechol is then subjected to ring opening, a reaction catalyzed by dioxygenases. This can occur via either an ortho or meta cleavage pathway, leading to the formation of linear aliphatic acids. These intermediates are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the mineralization of the compound to carbon dioxide, water, and chloride ions.

Several genera of bacteria, including Pseudomonas, Alcaligenes, and Arthrobacter, have been shown to degrade chlorophenoxy herbicides. For instance, an Arthrobacter species has been identified to metabolize 2-chlorophenoxyacetic acid to yield o-chlorophenol nih.gov. Fungi are also capable of degrading these compounds, often through the action of extracellular enzymes like laccases and peroxidases nih.gov.

Table 2: Key Microbial Genera Involved in Chlorophenoxy Herbicide Degradation

Microorganism Genus Environment
Pseudomonas Soil, Water
Alcaligenes Soil
Arthrobacter Soil
Aspergillus Soil
Cupriavidus Soil

Identification and Characterization of Primary and Secondary Metabolites

The metabolic and biodegradation pathways of (o-chlorophenoxy)acetate result in the formation of a series of primary and secondary metabolites. The identification and characterization of these compounds are essential for a complete understanding of its environmental fate.

Primary Metabolites: These are the initial products of transformation. In both plants and microbial systems, the primary metabolites are formed through the initial enzymatic attacks on the parent molecule.

o-Chlorophenol: Formed by the microbial cleavage of the ether linkage of (o-chlorophenoxy)acetic acid. This is a key intermediate in the degradation pathway.

o-Chloro-hydroxyphenoxyacetic acids: In plants, hydroxylation of the aromatic ring is a primary metabolic step.

Chlorocatechols: Formed by the microbial hydroxylation of o-chlorophenol. These are the immediate precursors to aromatic ring cleavage.

Secondary Metabolites: These are formed from the further breakdown of primary metabolites. The complete mineralization of (o-chlorophenoxy)acetate involves the conversion of the aromatic ring into aliphatic compounds.

Muconic acid derivatives: Result from the oxidative cleavage of the chlorocatechol ring.

Succinate and Acetyl-CoA: These are intermediates of the TCA cycle, formed from the breakdown of the aliphatic acids derived from ring cleavage.

Chloride ions: Released during the degradation process as the chlorine substituent is removed from the aromatic ring.

The persistence and potential toxicity of the primary metabolites, such as chlorophenols, are of environmental concern as they can sometimes be more toxic than the parent compound. However, in environments with robust microbial communities, these intermediates are typically transient and are further degraded.

Table 3: Primary and Secondary Metabolites of (o-Chlorophenoxy)acetate

Metabolite Type Formation Pathway
o-Chlorophenol Primary Microbial ether bond cleavage
o-Chloro-hydroxyphenoxyacetic acid Primary In planta hydroxylation
Chlorocatechol Primary Microbial hydroxylation of o-chlorophenol
Muconic acid derivatives Secondary Microbial ring cleavage of chlorocatechol
Succinate Secondary Central metabolism
Acetyl-CoA Secondary Central metabolism
Chloride ion Secondary Dehalogenation

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for Auxinic Potency

The auxinic potency of chlorophenoxyacetic acids is highly dependent on the number and placement of chlorine atoms on the aromatic ring. nih.gov The fundamental components required for activity include the carboxylic acid side chain, the ether linkage, and the phenyl ring. The carboxylic acid group, in its anionic form at typical physiological pH, is crucial for interaction with the auxin receptor complex.

The position of the halogen substituent significantly modulates the compound's activity. In the case of (o-chlorophenoxy)acetate, the chlorine atom is situated at the ortho (2-position) of the phenyl ring. This specific placement influences the molecule's electronic distribution and steric profile, which are critical for fitting into the auxin receptor's binding pocket. Research on related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown that a halogen at the 4-position is important for high auxinic activity, while a halogen at the 3-position can reduce activity. nih.gov The activity of the ortho-substituted compound is thus a result of a precise structural configuration that allows for effective downstream signaling.

Computational Modeling and Molecular Docking Studies of Ligand-Receptor Interactions

Computational studies have become instrumental in understanding how synthetic auxins like (o-chlorophenoxy)acetate interact with their protein targets. nih.govnih.gov The primary receptor for auxins is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-signaling F-box) family of proteins. nih.gov Auxins act as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and an Aux/IAA corepressor protein, leading to the degradation of the latter and subsequent changes in gene expression. nih.gov

Molecular docking simulations investigate how ligands like (o-chlorophenoxy)acetate fit within the TIR1 binding pocket. These models suggest that binding is a multi-step process. nih.govnih.gov The ligand must first enter the binding pocket and orient itself correctly. The carboxylic acid group of the auxin typically forms a crucial hydrogen bond with a specific amino acid residue at the base of the pocket. The aromatic ring, in this case, the o-chlorophenyl group, settles into a hydrophobic region of the pocket.

The selectivity of the receptor is determined by constraints ligands encounter as they move to the bottom of the binding pocket. nih.gov The specific orientation and interactions of the o-chlorophenyl ring within this pocket are what distinguish it from non-binders or weaker auxins. nih.gov The auxinic activity of various analogs has been shown to be consistent with their simulated binding characteristics within the TIR1-Aux/IAA coreceptor complex. nih.gov

Advanced Analytical Methodologies for Detection and Characterization

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating and quantifying (o-chlorophenoxy)acetate from complex mixtures. These techniques provide the high resolution necessary to distinguish the analyte from other related compounds and matrix interferences.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenoxyacetic acid herbicides due to its suitability for non-volatile and polar compounds. deswater.com The analysis is typically performed on the free acid form, (o-chlorophenoxy)acetic acid, often after a solid-phase extraction (SPE) step to clean up and concentrate the sample. deswater.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. nih.gov

The retention of phenoxy acids in RP-HPLC is significantly influenced by the pH of the mobile phase, which affects the ionization state of the carboxylic acid group. nih.gov Using a buffered mobile phase, often with an acidic additive like formic acid or acetic acid, suppresses the ionization of the analyte, leading to better retention and peak shape on C8 or C18 columns. nih.govnih.govnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, as the aromatic ring provides strong chromophores. nih.govresearchgate.net For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govepa.gov

Table 1: Examples of HPLC Conditions for Phenoxyacetic Acid Analysis This table is a compilation of typical conditions reported in the literature for related compounds and may be adapted for Sodium (o-chlorophenoxy)acetate analysis.

Parameter Condition Source
Column C8 or C18 (e.g., ZORBAX Eclipse Plus C18, 50 x 4.6 mm, 1.8 µm) nih.govresearchgate.net
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water with acid modifier (e.g., 0.1% formic acid) nih.govnih.gov
Elution Mode Isocratic or Gradient nih.govresearchgate.net
Detector UV/DAD (e.g., 220-280 nm) or MS/MS nih.govresearchgate.netresearchgate.net
Flow Rate 0.3 - 1.0 mL/min nih.govacs.org
Sample Preparation Solid-Phase Extraction (SPE) nih.govepa.gov
Limit of Detection (LOD) 0.004 µg/L to 15 µg/L, depending on the system (HPLC-UV vs. UHPLC-MS/MS) deswater.comnih.govnih.gov

| Recovery | 71% - 118% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS) offers very high sensitivity and selectivity for the analysis of phenoxyacetic acids. researchgate.net However, due to the low volatility and high polarity of the carboxylic acid form, a derivatization step is essential before GC analysis. oup.com The most common approach is to convert the carboxylic acid into a more volatile ester, such as a methyl ester or a pentafluorobenzyl ester. nih.govepa.gov This chemical modification increases the analyte's volatility, allowing it to be effectively analyzed by GC.

Following derivatization, the sample is injected into the GC, where the compounds are separated on a capillary column (e.g., a DB-5MS). epa.gov The separated analytes then enter the mass spectrometer. Using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode allows for highly specific detection by monitoring a specific precursor-to-product ion transition, which significantly reduces background noise and improves quantification limits. researchgate.netresearchgate.net

Table 2: Typical GC-MS/MS Parameters for Derivatized Phenoxyacetic Acids This table presents a summary of common parameters used in GC-MS/MS analysis of related auxin herbicides.

Parameter Condition Source
Derivatization Agent Diazomethane, Pentafluorobenzyl bromide (PFBBr), or MTBSTFA nih.govresearchgate.netoup.com
GC Column DB-5MS or similar non-polar to mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) epa.gov
Carrier Gas Helium epa.gov
Injection Mode Splitless epa.gov
Ionization Mode Electron Impact (EI) epa.gov
MS Detection Triple Quadrupole (MS/MS) in Selected Reaction Monitoring (SRM) mode researchgate.netresearchgate.net
Quantification Limit Can be below 0.17 µg/L researchgate.net

| Recovery | 87% - 94% | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of (o-chlorophenoxy)acetic acid and for assessing the purity of standards and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules. For (o-chlorophenoxy)acetic acid, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. chemicalbook.comspectrabase.com

In the ¹H NMR spectrum of (o-chlorophenoxy)acetic acid, distinct signals would be expected for the protons of the aromatic ring and the methylene (B1212753) (-CH₂) group. chemicalbook.com The protons on the substituted benzene (B151609) ring will appear as a complex multiplet pattern in the aromatic region (typically δ 6.8-7.5 ppm). The methylene protons adjacent to the ether oxygen and the carbonyl group will give rise to a singlet at approximately δ 4.7 ppm. chemicalbook.com The acidic proton of the carboxyl group is often broad and may exchange with solvent, appearing at a variable downfield shift (typically >10 ppm in a non-aqueous solvent like DMSO-d₆). spectrabase.com

Table 3: Predicted ¹H NMR Chemical Shifts for (o-chlorophenoxy)acetic acid Based on spectral data for the compound and related structures.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Source
Aromatic (H3, H4, H5, H6) 6.8 - 7.5 Multiplet chemicalbook.com
Methylene (-O-CH₂-COOH) ~4.7 Singlet chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. scholarsresearchlibrary.com For (o-chlorophenoxy)acetic acid, the IR spectrum would exhibit characteristic absorption bands. A strong, broad band would be observed for the O-H stretch of the carboxylic acid dimer around 2500-3300 cm⁻¹. A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700 cm⁻¹. Other key bands include the C-O-C (ether) stretching vibrations (around 1230-1330 cm⁻¹) and bands associated with the chlorinated aromatic ring. sszp.eu

Ultraviolet-Visible (UV-Vis) spectroscopy is used to quantify compounds with chromophores. The phenoxyacetic acid structure contains a benzene ring, which absorbs UV light. The UV-Vis spectrum of (o-chlorophenoxy)acetic acid in solution is expected to show absorption maxima characteristic of the substituted benzene ring, typically with peaks around 230 nm and 280-290 nm. researchgate.net

Table 4: Key Spectroscopic Features for (o-chlorophenoxy)acetic acid

Technique Feature Wavenumber (cm⁻¹) / Wavelength (nm) Source
IR O-H stretch (carboxylic acid) 2500 - 3300 sszp.eu
IR C=O stretch (carbonyl) ~1700 sszp.eu
IR C-O stretch (ether) 1230 - 1330 sszp.eu

| UV-Vis | π → π* transition | ~230 nm and ~285 nm | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a premier technique for identifying unknown metabolites of parent compounds like (o-chlorophenoxy)acetic acid in complex biological or environmental samples. thermofisher.comtaylorfrancis.com Unlike nominal mass instruments, HRMS instruments (e.g., Orbitrap, TOF) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm error). thermofisher.com

This accuracy allows for the determination of the elemental formula of a detected ion. acs.org In a typical workflow, a sample is analyzed by LC-HRMS, and the data is processed to find signals that could correspond to potential metabolites (e.g., hydroxylated or conjugated forms of the parent compound). By comparing the accurate mass of a potential metabolite with a database of theoretical masses for predicted transformation products, tentative identifications can be made. acs.orgthermofisher.com The fragmentation pattern (MS/MS spectrum) of the ion can then be used to confirm its structure. This "exposomics" or non-targeted screening approach is powerful for discovering how a compound is transformed in an organism or the environment without needing to synthesize analytical standards for every possible metabolite. thermofisher.comresearchgate.net

Development of Novel Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound in complex matrices, such as environmental water, soil, and biological fluids, is critically dependent on the efficacy of the sample preparation and extraction protocols. These preliminary steps are essential for removing interfering components, concentrating the target analyte, and ensuring compatibility with the final analytical instrument. xjtu.edu.cnnih.govnih.gov The development of novel techniques has moved towards methods that are not only efficient and robust but also more environmentally friendly, requiring smaller volumes of organic solvents. nih.govnih.gov Key advancements have been seen in the areas of solid-phase extraction, liquid-liquid extraction, and particularly in the domain of microextraction techniques.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has become a widely practiced alternative to traditional liquid-liquid extraction (LLE) due to its numerous advantages, including reduced solvent consumption, shorter processing times, and amenability to automation. nih.gov The technique's effectiveness hinges on the selection of an appropriate sorbent material that can retain the analyte of interest while allowing matrix interferences to pass through. nih.gov

Recent research has focused on developing novel sorbents with high selectivity and capacity. For instance, a covalent organic framework (COF), designated TP-NDA-COF, was synthesized and successfully applied as an SPE adsorbent for the extraction of chlorophenols from water and beverage samples. nih.gov Given the structural similarity, this type of material shows promise for the selective extraction of chlorophenoxy acetates. The performance of this SPE method, coupled with high-performance liquid chromatography (HPLC), demonstrated excellent linearity and low detection limits, as detailed in the table below.

Table 1: Performance of TP-NDA-COF-SPE for Chlorophenol Extraction in Water and Beverage Samples This table is generated based on research findings for structurally related chlorophenols, indicating potential applicability for this compound.

Parameter Water Samples Lemon Black Tea Beverage
Linear Range 0.30 - 60.0 ng/mL 0.60 - 60.0 ng/mL
Determination Coefficients (R²) 0.9996 - 0.9998 0.9990 - 0.9996
Method Limits of Detection (LODs) 0.10 - 0.15 ng/mL 0.20 - 0.50 ng/mL
Repeatability (RSD) < 7% < 7%

Data sourced from research on chlorophenol extraction. nih.gov

A significant challenge in sample preparation is the presence of high salt concentrations, which can interfere with chromatographic analysis and mass spectrometric detection. windows.net SPE has been investigated as a robust method for desalting samples. One study explored the efficiency of four different SPE phases for removing high concentrations of Sodium Chloride from aqueous samples while ensuring high recovery rates for polar organic compounds. windows.net The results showed that certain phases could effectively reduce salt content to levels suitable for direct chromatographic analysis. windows.net

Liquid-Liquid Extraction (LLE) and its Enhancements

Conventional LLE remains a fundamental technique, operating on the principle of partitioning an analyte between a sample solution (typically aqueous) and an immiscible organic solvent. chromatographyonline.com For acidic compounds like o-chlorophenoxyacetic acid, the efficiency of LLE is highly dependent on the pH of the aqueous matrix. Adjusting the pH to at least two units below the analyte's pKa ensures that it remains in its uncharged, more hydrophobic form, thereby favoring its transfer into the organic phase. chromatographyonline.comelementlabsolutions.com

A significant enhancement to this method is Salting-Out Liquid-Liquid Extraction (SALLE) . This technique is particularly useful for improving the extraction efficiency of polar analytes. chromatographyonline.com By saturating the aqueous sample with an inorganic salt, such as sodium chloride or magnesium sulfate, the solubility of the analyte in the aqueous phase is reduced, which drives more of it into the organic phase. elementlabsolutions.comchromatographyonline.com Acetonitrile is a commonly used solvent in this approach because it is miscible with water but forms a separate layer upon the addition of high concentrations of salt. chromatographyonline.com Research has demonstrated that salting-out extraction with acetonitrile can yield significantly higher recoveries for polar organic compounds from water compared to traditional LLE methods. chromatographyonline.com

Advanced Microextraction Techniques

In recent years, a major trend in sample preparation has been miniaturization, leading to the development of various microextraction techniques. These methods are characterized by their low consumption of organic solvents, simplicity, and high enrichment factors. nih.govnih.gov

One of the most innovative approaches relevant to this compound is Supramolecular Solvent-Based Microextraction (SUSME) . A study detailed a highly efficient SUSME method for extracting chlorophenoxy acid herbicides from natural waters using a nanostructured solvent composed of decanoic acid aggregates. nih.govresearchgate.net This solvent demonstrated an exceptional capability to extract these acidic pesticides through mechanisms of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net The technique is rapid, with a sample treatment time of about 15 minutes, and requires only a very small volume of the extraction solvent (approximately 2 µL per mL of sample). nih.govresearchgate.net When combined with liquid chromatography-ion trap mass spectrometry (LC-(IT)MS), this method achieved very high concentration factors and low quantitation limits. nih.gov

The research findings highlight the effectiveness of the decanoic acid-based supramolecular solvent for several chlorophenoxy acid herbicides, which are structurally analogous to the parent acid of this compound.

Table 2: Research Findings for the Microextraction of Chlorophenoxy Acid Herbicides using Decanoic Acid-Based SUSME

Compound Actual Concentration Factor (ACF) Method Quantitation Limit (ng/L) Precision (RSD, %)
2,4-D 260 22 - 30 2.9 - 5.8
MCPA 290 22 - 30 2.9 - 5.8
MCPP 400 22 - 30 2.9 - 5.8
2,4,5-T 400 22 - 30 2.9 - 5.8
MCPB 400 22 - 30 2.9 - 5.8

Data sourced from research on chlorophenoxy acid herbicides. nih.govresearchgate.net

Environmental Fate and Transformation Processes

Abiotic Degradation Mechanisms: Photolysis and Hydrolysis

Abiotic degradation involves non-biological processes that break down chemical compounds. For Sodium (o-chlorophenoxy)acetate, the primary abiotic mechanisms are photolysis and, to a lesser extent, hydrolysis.

Photolysis

Photolysis, or photodegradation, is a significant pathway for the breakdown of phenoxy acid herbicides in the environment, particularly in shallow waters and on soil surfaces where exposure to sunlight is maximal. nih.govfao.org The process is initiated when the molecule absorbs light energy, typically in the ultraviolet (UV) spectrum, leading to the cleavage of chemical bonds. mdpi.com For chlorophenoxyacetic acids, photodegradation can proceed through several mechanisms. One primary pathway involves the heterolytic cleavage of the carbon-chlorine (C-Cl) bond on the aromatic ring. nih.gov Another significant process is the hydroxylation of the benzene (B151609) ring, where a hydroxyl group replaces a chlorine atom or is added to the ring. nih.gov

The efficiency of photolysis is dependent on various factors, including the wavelength of light, the presence of photosensitizing substances in the water (like natural organic matter), and the pH of the solution. mdpi.comerudit.orgnih.gov For instance, studies on the related compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) have shown that photolysis leads to the substitution of chlorine atoms with hydroxyl groups. nih.gov Similarly, research on 4-chlorophenoxyacetic acid (4-CPA) indicates it is susceptible to photodegradation. nih.gov Although direct photolysis can be slow, the presence of substances that generate hydroxyl radicals, such as hydrogen peroxide (H₂O₂), can significantly accelerate the degradation process in what are known as advanced oxidation processes (AOPs). erudit.orgacs.org

Table 1: Photodegradation Findings for Selected Phenoxy Acid Herbicides This table presents data for structurally similar compounds to illustrate potential degradation behavior.

CompoundConditionsObserved Degradation/Half-life (DT₅₀)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)Photochemical (light/dark incubation)21% degraded photochemically over 13 days fao.org
2,4-Dichlorophenoxyacetic acid (2,4-D)UV Irradiation (254 nm)37% degradation (photolysis alone) mdpi.com
4-Chlorophenoxyacetic acid (4-CPA)Exposure to sunlight30% loss in 24 hours nih.gov
Clomazone (herbicide example)UV lightDT₅₀ of 51-59 minutes researchgate.net
Clomazone (herbicide example)SunlightDT₅₀ of 87-136 days researchgate.net

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For phenoxyacetic acids, the stability of different bonds to hydrolysis varies. While the ester forms of phenoxy herbicides are readily hydrolyzed to their corresponding acid forms, the ether linkage (C-O-C) in the phenoxyacetic acid structure itself is generally stable under typical environmental pH conditions. nih.govnih.govwikipedia.org

The reaction with pure water is extremely slow and often not considered a significant degradation pathway. chemguide.co.uk The rate of hydrolysis can be influenced by pH and temperature, with faster rates observed in alkaline conditions for ester forms. nih.gov Since this compound is a salt, it will dissociate in water into the o-chlorophenoxyacetate anion and a sodium cation. The anion itself is resistant to further hydrolysis at the ether bond under normal environmental conditions. Therefore, hydrolysis is not considered a primary degradation mechanism for the parent acid or its salt form compared to photolysis and biotic degradation. nih.gov

Biotic Degradation Processes: Microbial Community Dynamics and Enzymatic Transformations

Biotic degradation, mediated by microorganisms, is the most significant pathway for the removal of chlorophenoxyacetic acid herbicides from soil and water environments. snu.ac.kr A wide range of bacteria and fungi have been identified that can utilize these compounds as a source of carbon and energy.

Microbial Community Dynamics

The ability of a microbial community to degrade this compound depends on the presence of microorganisms possessing the necessary catabolic genes. The degradation of the well-studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) provides a model for understanding this process. nih.gov Soil and water microbial communities can adapt to the presence of such herbicides, leading to an enrichment of degrading populations upon repeated exposure.

Microorganisms capable of degrading phenoxyacetic acids have been isolated from diverse environments, including agricultural soils and even the Greenland ice sheet, demonstrating their widespread distribution. nih.gov The rate of microbial degradation is influenced by several environmental factors, including temperature, pH, soil moisture, oxygen availability, and the concentration of the herbicide.

Enzymatic Transformations

The microbial breakdown of chlorophenoxyacetic acids is a multi-step enzymatic process. The degradation pathways have been extensively studied, particularly for 2,4-D in bacteria like Cupriavidus necator JMP134. nih.gov The process is typically initiated by an enzyme that cleaves the ether bond or the acetic acid side chain.

The key enzymatic steps are:

Side Chain Cleavage: The degradation is often initiated by an α-ketoglutarate-dependent dioxygenase, such as the TfdA enzyme, which removes the acetic acid side chain to form the corresponding chlorophenol (in this case, 2-chlorophenol). nih.gov

Aromatic Ring Hydroxylation: The resulting chlorophenol is then hydroxylated by a hydroxylase (e.g., TfdB), which adds another hydroxyl group to the ring to form a chlorocatechol. nih.gov

Ring Cleavage: The aromatic ring of the chlorocatechol is subsequently cleaved by a dioxygenase (e.g., TfdC). This is a critical step that breaks open the stable ring structure. nih.gov

Further Metabolism: The products of ring cleavage are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound to carbon dioxide, water, and chloride ions. nih.gov

Fungi can also cleave the ether bond in related aromatic compounds through the action of extracellular enzymes like peroxygenases, which catalyze the H₂O₂-dependent cleavage of ethers. nih.gov

Table 2: Key Enzymes in the Degradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D) This table details the well-characterized pathway for 2,4-D, which serves as a model for this compound degradation.

Enzyme (Gene)FunctionSubstrateProductReference
2,4-D Dioxygenase (tfdA)Cleavage of the ether side chain2,4-Dichlorophenoxyacetic acid2,4-Dichlorophenol nih.gov
2,4-DCP Hydroxylase (tfdB)Hydroxylation of the aromatic ring2,4-DichlorophenolDichlorocatechol nih.gov
Chlorocatechol 1,2-Dioxygenase (tfdC)Ortho cleavage of the aromatic ringDichlorocatechol2,4-Dichloro-cis,cis-muconate nih.gov
Chloromuconate Cycloisomerase (tfdD)Conversion of muconate2,4-Dichloro-cis,cis-muconate2-Chlorodienelactone nih.gov
Chlorodienelactone Hydrolase (tfdE)Hydrolysis of the lactone2-Chlorodienelactone2-Chloromaleylacetate nih.gov
Chloromaleylacetate Reductase (tfdF)Reduction to maleylacetate2-Chloromaleylacetate3-Oxoadepate pathway nih.gov

Environmental Distribution and Mobility Studies (focus on mechanisms of transport)

The distribution of this compound in the environment is primarily dictated by its high water solubility and low potential for adsorption to soil particles.

Mechanisms of Transport

As a sodium salt, the compound is readily soluble in water. nih.gov In the soil environment, it dissociates into the o-chlorophenoxyacetate anion and the sodium cation. The anionic nature of the herbicide at typical environmental pH levels (the pKa of the related 4-chlorophenoxyacetic acid is 3.56) means it is repelled by negatively charged soil colloids like clay and organic matter. nih.gov This results in a low potential for adsorption.

Consequently, the primary transport mechanism for this compound in the environment is movement with water. This includes:

Leaching: The compound can readily move downwards through the soil profile with infiltrating rainwater or irrigation water, potentially reaching groundwater. Its high mobility makes it a candidate for groundwater contamination, especially in sandy soils with low organic matter content. nih.gov

Surface Runoff: Following application, if a rainfall event occurs before the compound can be degraded or infiltrate the soil, it can be transported via surface runoff into adjacent streams, rivers, and lakes. researchgate.net

Volatilization from moist soil surfaces is not considered a significant fate process because anions are non-volatile. nih.gov The high mobility in soil, coupled with its solubility in water, makes this compound susceptible to transport away from the application site, where it can then undergo the degradation processes outlined above.

Table 3: Physicochemical Properties Influencing Mobility Properties for related phenoxyacetic acids are provided for context.

PropertyValue/DescriptionImplication for MobilityReference
FormSodium SaltHigh water solubility, readily dissociates. nih.gov
pKa (4-chlorophenoxyacetic acid)3.56Exists as an anion in most environmental soils and water (pH > 4), leading to repulsion from negatively charged soil particles. nih.gov
Adsorption Potential (Koc) (4-chlorophenoxyacetic acid)Estimated at 18Very high mobility in soil, low adsorption to organic carbon. nih.gov
VolatilityLowAs an anion, volatilization from soil or water is not a significant transport pathway. nih.gov

Innovative Applications and Research Frontiers

Rational Design of Next-Generation Plant Growth Regulators and Modulators

The quest for more effective and selective plant growth regulators has led scientists to the rational design of next-generation compounds based on the structure of existing molecules like (o-chlorophenoxy)acetate. This approach involves modifying the chemical structure to enhance desired activities and minimize off-target effects.

Chlorinated phenoxyacetic acid derivatives are widely used as herbicides to control broadleaf weeds. nih.gov The biological activity, toxicity, and effectiveness of these compounds are influenced by the number and position of chlorine atoms in the aromatic ring, as well as the presence of other substituents like a methyl group. nih.gov For instance, 4-chlorophenoxyacetic acid (4-CPA), a chlorine derivative of phenoxyacetic acid, is utilized as a plant growth regulator for fruit setting and thinning. scientificlabs.co.ukherts.ac.uk

The development of next-generation herbicides is crucial due to the increasing evolution of weed resistance to current commercial products. nih.gov Natural phytotoxins offer a rich source of structurally diverse and biologically active molecules that can serve as templates for new synthetic herbicides with novel modes of action. nih.gov The combination of different herbicides is also a strategy being explored. For example, combinations like fenoxaprop-p-ethyl (B1329639) plus ethoxysulfuron (B163688) have proven effective in controlling a broad spectrum of weeds. nih.gov

Research into the structure-activity relationship of phenoxyacetic acid derivatives helps in designing more potent and selective molecules. nih.gov By introducing different substituents into the aromatic ring of phenoxyacetic acid, the electronic structure and, consequently, the biological activity can be altered. nih.gov

Exploration of Bioactive (o-Chlorophenoxy)acetate Derivatives for Non-Plant Biological Systems

The potential applications of (o-chlorophenoxy)acetate derivatives extend beyond the realm of agriculture. Researchers are actively exploring the bioactivity of these compounds in various non-plant biological systems, leading to the discovery of novel therapeutic and antimicrobial agents.

Recent studies have demonstrated the synthesis and bioactivity of various derivatives of related compounds. For instance, the synthesis of novel phenoxy acetic acid derivatives has yielded compounds with selective inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. mdpi.com Similarly, the synthesis and investigation of benzophenone (B1666685) derivatives have identified compounds with significant antitumor activity. rsc.orgnih.gov

Furthermore, derivatives of phenoxyacetic acid have been tested for their antimicrobial properties. nih.gov Studies have shown that certain chlorinated benzophenone derivatives exhibit antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com The synthesis of new morpholine (B109124) derivatives containing a chloroacetyl group has also resulted in compounds with potential antibacterial activity. jocpr.com

The exploration of bioactive derivatives is a rapidly growing field, with researchers continuously synthesizing and screening new compounds for a wide range of biological activities. mdpi.commdpi.comresearchgate.netmdpi.com This research holds the promise of discovering new drugs and other valuable bioactive molecules.

Integration of Systems Biology Approaches for Comprehensive Biological Understanding

To gain a more holistic understanding of how plant growth regulators like Sodium (o-chlorophenoxy)acetate function, researchers are increasingly turning to systems biology. nih.gov This approach integrates data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create comprehensive models of biological systems. frontiersin.orgresearchgate.net

Systems biology allows for a detailed examination of the complex networks that govern plant growth and development. nih.gov In the context of auxin-like compounds, this approach can help elucidate the entire signaling pathway, from receptor binding to downstream gene expression changes. researchgate.netnih.govdntb.gov.ua For example, studies have used synthetic reporters of auxin flux and signaling to create cellular-resolution time courses of auxin signaling during developmental processes. nih.gov

Q & A

Q. What experimental designs are effective for studying this compound’s role in plant growth regulation?

  • Dose-Response Studies : Use factorial designs varying concentration (e.g., 0.1–10 mM) and application methods (foliar vs. root uptake) .
  • Control Variables : Monitor pH, temperature, and light exposure to isolate compound-specific effects from environmental variables .

Q. How can conflicting data on this compound’s phytotoxicity be resolved?

  • Systematic Review : Apply Cochrane Handbook principles to assess study bias, heterogeneity, and reproducibility (e.g., meta-analysis of EC₅₀ values across species) .
  • Mechanistic Studies : Use X-ray absorption spectroscopy (XAS) to probe cation-carboxylate interactions, as demonstrated for sodium acetate in .

Q. What methodologies are suitable for analyzing this compound’s environmental persistence?

  • Degradation Kinetics : Conduct hydrolysis experiments at varying pH (3–9) and temperatures (25–50°C), quantifying residual compound via HPLC .
  • Soil Column Studies : Measure leaching potential using radiolabeled analogs and model adsorption coefficients (Kd) .

Q. How can this compound be integrated into nanoparticle drug delivery systems?

  • Surface Functionalization : Conjugate with poly(lactic-co-glycolic acid) (PLGA) nanoparticles via carboxylate-Na⁺ interactions, optimizing loading efficiency using Box-Behnken experimental designs .
  • In Vitro Testing : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) and compare release profiles in simulated physiological buffers .

Methodological Considerations

  • Analytical Techniques :
    • FT-IR/NMR : Confirm structural integrity by comparing peaks to o-chlorophenoxyacetic acid (C=O stretch at 1700 cm⁻¹, aromatic C-Cl at 750 cm⁻¹) .
    • X-ray Crystallography : Resolve crystal packing and Na⁺ coordination geometry .
  • Data Interpretation :
    • Address pH-dependent reactivity contradictions by normalizing results to ionic strength (e.g., Davies equation) .
    • Use principal component analysis (PCA) to differentiate compound-specific effects from matrix interferences in complex biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.